Sodium trithiocarbonate

描述

Sodium trithiocarbonate, with the chemical formula Na2CS3, is a sodium salt of trithiocarbonic acid. It is a compound that has garnered attention in various fields, particularly in materials science and electrochemistry. One of its notable applications is as a cathode material in sodium-ion batteries, where it facilitates improvements in both energy density and cycle stability. The unique structure of this compound allows it to effectively store and release sodium ions, making it a promising candidate for next-generation energy storage systems. Additionally, its synthesis involves the reaction of sodium sulfide with carbon disulfide, which can be performed under controlled conditions to yield high-purity products. Beyond its use in batteries, this compound is also explored for its potential in organic synthesis and as a reagent in various chemical reactions, owing to its ability to act as a sulfur donor.

属性

IUPAC Name |

disodium;carbonotrithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2S3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAIOOFEIMNEDN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)([S-])[S-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNa2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060203 | |

| Record name | Sodium trithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbonotrithioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

534-18-9 | |

| Record name | Sodium thiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonotrithioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium trithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium trithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TRITHIOCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01PT1AS4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Sodium Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Sodium trithiocarbonate (B1256668) (Na₂CS₃), a versatile sulfur-containing compound, plays a crucial role in various chemical transformations, including as a reagent in the synthesis of organic sulfur compounds, a flotation agent in the mining industry, and a precursor for the formation of trithiocarbonate chain transfer agents used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This in-depth technical guide provides a comprehensive overview of the core synthesis methods for sodium trithiocarbonate, complete with detailed experimental protocols, quantitative data for comparison, and graphical representations of the synthetic pathways and workflows.

Core Synthesis Methodologies

The preparation of this compound primarily revolves around the reaction of a sodium sulfide (B99878) source with carbon disulfide. The choice of solvent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Three primary methods have been established: aqueous solution reaction, organic solvent-based synthesis, and one-step wet ball-milling.

Aqueous Solution Reaction

The most traditional approach involves the direct reaction of sodium sulfide (Na₂S) with carbon disulfide (CS₂) in an aqueous medium.[1][2] This method can yield high-purity this compound but requires careful control of reaction parameters to prevent the formation of by-products.

Reaction:

Na₂S + CS₂ → Na₂CS₃

-

In a well-ventilated fume hood, dissolve sodium sulfide (Na₂S) in water to create an aqueous solution.

-

While stirring vigorously, slowly add carbon disulfide (CS₂) to the sodium sulfide solution. A typical molar ratio is approximately 2.8 moles of CS₂ for every 1 mole of Na₂S.[2][3]

-

It is crucial to maintain alkaline conditions (pH > 8.0) throughout the reaction to minimize side reactions and ensure the complete conversion of sodium sulfide.[1][4]

-

The resulting this compound solution can be used directly for subsequent reactions or the product can be isolated by techniques such as rotary evaporation to obtain solid, crystalline this compound.[2]

Organic Solvent-Based Synthesis

To circumvent challenges associated with the high water solubility of this compound and to simplify product isolation, an alternative method utilizes a mixture of a non-polar solvent (hexane) and a polar aprotic solvent (a lower alkyl alcohol like ethanol).[1][5] This approach can enhance reaction kinetics and often leads to improved yields.[1]

-

Suspend powdered technical-grade sodium sulfide in a mixture of hexane (B92381) and ethanol (B145695). The solvent composition typically ranges from 97% to 70% hexane and 3% to 30% ethanol by weight.[5]

-

With vigorous stirring, slowly add carbon disulfide from a dropping funnel.

-

The reaction is exothermic, and the temperature may rise, for instance, from 21°C to 29°C over a couple of hours.[5]

-

Continue stirring for an additional period (e.g., two hours) to ensure the reaction goes to completion.[5]

-

The solid this compound product can be isolated by filtration, followed by washing with hexane to remove any unreacted carbon disulfide and solvent.

-

The final product is then dried to obtain a powdered form of this compound.

One-Step Wet Ball-Milling

A more recent and environmentally conscious method for synthesizing this compound is through a one-step wet ball-milling process.[1][6] This solvent-less or minimal-solvent technique offers a simple and efficient route to high-purity product.[1]

-

In a zirconia milling container, refine commercial sodium sulfide powder using zirconia grinding media at a speed of approximately 400 rpm for 24 hours (with intermittent resting periods).[6]

-

Transfer the refined sodium sulfide powder and carbon disulfide to a PTFE bottle in a 1:3 molar ratio.[6]

-

Add a small amount of a slurry medium, such as 1,2-dimethoxyethane (B42094) (DME), to facilitate a homogenous reaction between the solid sodium sulfide and liquid carbon disulfide.[6]

-

Use zirconia ceramic balls as the grinding media and perform wet ball-milling for 24 hours.[6]

-

After milling, the resulting slurry is dried (e.g., at 50°C for 2 hours) to remove the solvent and any excess carbon disulfide, yielding the final orange-red this compound powder.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, allowing for easy comparison.

| Parameter | Aqueous Solution Reaction | Organic Solvent-Based Synthesis | One-Step Wet Ball-Milling |

| Reactants | Sodium Sulfide (Na₂S), Carbon Disulfide (CS₂) | Sodium Sulfide (Na₂S), Carbon Disulfide (CS₂) | Sodium Sulfide (Na₂S), Carbon Disulfide (CS₂) |

| Solvent/Medium | Water | Hexane/Ethanol Mixture (97-70% / 3-30%)[5] | 1,2-Dimethoxyethane (DME) (slurry medium)[6] |

| **Molar Ratio (Na₂S:CS₂) ** | ~1 : 2.8[2][3] | Not explicitly stated, but excess CS₂ is common | 1 : 3[6] |

| Temperature | 25 - 40°C (typically 35-38°C)[1][2][3] | 21 - 36°C (exothermic)[5] | Ambient |

| Reaction Time | 60 - 120 minutes[2][3] | ~2 - 4 hours | 24 hours (milling time)[6] |

| Yield | High (quantitative in some cases) | > 90% (in optimized examples)[5] | High (not explicitly quantified in the provided source) |

| Key Considerations | Requires careful pH control (alkaline)[1] | Simplifies product isolation[1] | Environmentally friendly, minimal solvent use[1][6] |

Visualizing the Synthesis

To better understand the chemical transformation and the experimental process, the following diagrams have been generated.

Caption: Chemical reaction for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

References

- 1. This compound | 534-18-9 | Benchchem [benchchem.com]

- 2. Synthetic method and application for sodium carboxymethyl this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104926703A - Synthetic method and application for sodium carboxymethyl this compound - Google Patents [patents.google.com]

- 4. US2221796A - Preparation of sodium thiocarbonate - Google Patents [patents.google.com]

- 5. US2893835A - Process for preparing thiocarbonates - Google Patents [patents.google.com]

- 6. osti.gov [osti.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trithiocarbonate (B1256668) (Na₂CS₃) is an inorganic compound that serves as a versatile reagent in various chemical applications. As the sodium salt of trithiocarbonic acid, it is a sulfur analog of sodium carbonate. This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity. The information is tailored for professionals in research, science, and drug development who may utilize this compound in areas ranging from organic synthesis to materials science.

Chemical and Physical Properties

Sodium trithiocarbonate is typically a yellow, crystalline solid.[1] It is an important precursor in the synthesis of various organic sulfur compounds and has applications in fields such as polymer chemistry and wastewater treatment.[2][3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CNa₂S₃ | [1][3][4] |

| Molar Mass | 154.19 g/mol | [1] |

| Appearance | Yellow needle-like crystals | [1] |

| Melting Point | 80 °C | [1] |

| Boiling Point | 57.8 °C at 760 mmHg | [5][] |

| Solubility in Water | Soluble | [1][3] |

| Solubility in Ethanol | 5.55 g/100 g at 15.5 °C | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Feature | Source |

| FTIR (cm⁻¹) | 820 - 930 (broad, strong C-S stretch) | [2][7] |

| ¹³C NMR (ppm) | ~207 (carbon-sulfur bonding) | [2][7] |

| XRD | Correlates with reference peaks for Na₂CS₃ | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in a research setting.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the aqueous solution reaction and the one-step wet ball-milling technique.

This traditional method involves the reaction of sodium sulfide (B99878) (Na₂S) with carbon disulfide (CS₂) in an aqueous medium.[2]

Protocol:

-

Prepare an aqueous solution of sodium sulfide.

-

Under controlled temperature and pH conditions, add carbon disulfide to the sodium sulfide solution.

-

Allow the reaction to proceed to completion. The reaction progress can be monitored by the color change of the solution.

-

The resulting this compound can be used in solution or isolated as a solid, often as a hydrate, by crystallization.[8]

This is a more recent, environmentally friendly approach that is either solvent-less or uses minimal solvent.[2][7]

Protocol:

-

Refine commercial sodium sulfide powder using a zirconia grinding media in a milling container at 400 rpm for 24 hours (with intervals of 30 minutes milling and 30 minutes resting).[7]

-

Transfer the refined sodium sulfide powder and carbon disulfide (in a 1:3 molar ratio) into a PTFE bottle.[7]

-

Add a small amount of a slurry medium, such as 1,2-dimethoxyethane (B42094) (DME), to facilitate a homogenous reaction.[7]

-

Use zirconia ceramic balls as the grinding media and perform wet ball-milling.[7]

-

The mechanical energy from the milling process promotes the reaction between the solid sodium sulfide and liquid carbon disulfide.

-

After the reaction is complete, the solvent and any excess carbon disulfide are dried off to yield the orange-red this compound powder.[7]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

X-ray Diffraction (XRD): Used to examine the bulk crystalline structure of the obtained compound. The sample should be protected from air exposure, for instance, by using Kapton tape. The resulting diffraction peaks should correlate with the reference peaks for Na₂CS₃.[7]

-

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to probe the vibrational modes of the molecule. A broad and strong absorption band between 820-930 cm⁻¹ is characteristic of the C-S resonance bond stretching in the trithiocarbonate anion.[2][7]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To further confirm the bonding environment of the carbon atom, ¹³C NMR is used. A distinct peak at approximately 207 ppm confirms the carbon-sulfur bonding environment.[2][7]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely defined by the trithiocarbonate dianion (CS₃²⁻).

Nucleophilicity and Ligand Properties

The trithiocarbonate anion is an excellent nucleophile and a competent ligand. It readily reacts with alkylating agents, such as alkyl halides, to form trithiocarbonate esters.[2] This reactivity is fundamental to its use in organic synthesis. Furthermore, it forms stable complexes with a variety of metal ions, a property utilized in the precipitation of heavy metals from industrial wastewater.[2][3]

Redox Chemistry

This compound can act as a reducing agent.[2] The trithiocarbonate group is a key component in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where it serves as a highly effective chain transfer agent.[2] The reduction of the trithiocarbonate group can be achieved chemically or electrochemically and is a crucial step in polymer chemistry for the removal of RAFT end-groups.[2]

Stability and Decomposition

This compound is unstable in aqueous environments due to hydrolysis.[2] The C-S bonds in the trithiocarbonate anion are weaker than the C-O bonds in carbonates, contributing to its reactivity in water.[2] It is also sensitive to temperature.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Caption: General synthesis of this compound from its precursors.

Caption: Role of trithiocarbonates in RAFT polymerization.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[3][9] It should be handled in a well-ventilated area to avoid inhalation.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water. If ingested, rinse the mouth and do not induce vomiting; seek immediate medical attention.[3] Store in a locked-up, cool, and dry place.[3][10]

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound. The quantitative data, presented in clear tables, along with detailed experimental protocols and visualizations of its chemical utility, are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. Its roles as a nucleophile, a ligand for metal complexation, and a key component in controlled polymerization highlight its significance in modern chemistry. Proper safety precautions are paramount when handling this corrosive material.

References

- 1. This compound [chemister.ru]

- 2. This compound | 534-18-9 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CNa2S3 | CID 101753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 534-18-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. osti.gov [osti.gov]

- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 9. lookchem.com [lookchem.com]

- 10. parchem.com [parchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Sodium Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trithiocarbonate (B1256668) (Na₂CS₃) is an inorganic salt of the unstable trithiocarbonic acid (H₂CS₃). It is a versatile chemical compound with significant applications in various fields, including as a precursor in organic synthesis, a flotation agent in the mining industry, a component in high-performance sodium-sulfur batteries, and in the removal of heavy metals from wastewater.[1][2] A thorough understanding of its molecular structure and bonding is crucial for optimizing its use in these applications and for the development of new technologies. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and synthesis of sodium trithiocarbonate, supported by experimental data and detailed protocols.

Molecular Structure and Bonding

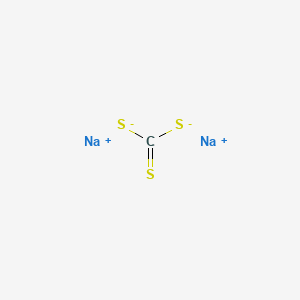

The fundamental unit of this compound is the trithiocarbonate dianion (CS₃²⁻), which is isoelectronic and isostructural with the carbonate ion (CO₃²⁻). The structure consists of a central carbon atom bonded to three sulfur atoms, with two sodium cations (Na⁺) balancing the charge.[3]

The Trithiocarbonate Anion (CS₃²⁻)

The trithiocarbonate anion exhibits a trigonal planar geometry, a structural characteristic confirmed by crystallographic studies of related salts.[3][4] This planarity arises from the sp² hybridization of the central carbon atom. The bonding within the CS₃²⁻ anion is characterized by delocalized π-electrons, resulting in a resonance hybrid of three contributing structures. This resonance leads to the equivalence of the three carbon-sulfur bonds, each having a partial double bond character.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and bonding of this compound. The key spectroscopic signatures are found in its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of the trithiocarbonate anion provide valuable information about its bonding. The most prominent feature in the Fourier-transform infrared (FTIR) spectrum of this compound is a broad and strong absorption band in the region of 820–930 cm⁻¹.[5] This band is attributed to the asymmetric stretching of the C-S resonance bonds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for probing the chemical environment of the carbon atom in the trithiocarbonate anion. The ¹³C NMR spectrum of this compound shows a characteristic peak at approximately 207 ppm.[5] This downfield chemical shift is indicative of the carbon atom being bonded to three electronegative sulfur atoms and is consistent with the delocalized π-bonding system.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the molecular structure and spectroscopic properties of the trithiocarbonate anion, based on available literature.

| Parameter | Value | Reference |

| Molecular Formula | Na₂CS₃ | [2] |

| Molecular Weight | 154.19 g/mol | |

| Geometry of CS₃²⁻ Anion | Trigonal Planar | [3][4] |

| Mean C-S Bond Length | ~1.712 Å (from K₂CS₃·H₂O) | [4] |

| S-C-S Bond Angle | ~120° (from K₂CS₃·H₂O) | [4] |

Table 1: Molecular and Structural Data for this compound.

| Spectroscopic Technique | Characteristic Signal | Assignment | Reference |

| FTIR Spectroscopy | 820–930 cm⁻¹ (broad, strong) | Asymmetric C-S resonance stretching | [5] |

| ¹³C NMR Spectroscopy | ~207 ppm | Carbon-sulfur resonance bond | [5] |

Table 2: Key Spectroscopic Data for this compound.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory-scale synthesis procedures.

Method 1: Reaction of Sodium Sulfide (B99878) with Carbon Disulfide in Aqueous Solution

This method involves the direct reaction of sodium sulfide with carbon disulfide in an aqueous medium.

Materials:

-

Sodium sulfide (Na₂S)

-

Carbon disulfide (CS₂)

-

Deionized water

Procedure:

-

In a well-ventilated fume hood, prepare an aqueous solution of sodium sulfide. For example, dissolve 0.05 mol of Na₂S in a suitable amount of deionized water in a reaction flask equipped with a magnetic stirrer.

-

While stirring vigorously, slowly add 0.14 mol of carbon disulfide to the sodium sulfide solution at room temperature.[1]

-

Continue stirring the mixture. The reaction is exothermic. Maintain the temperature at approximately 38°C for 60 minutes to ensure the reaction goes to completion.[1]

-

The resulting solution will be a deep orange-red color, indicating the formation of this compound.

-

The product is typically used in solution for subsequent reactions. If isolation of the solid is required, it can be achieved by rotary evaporation to remove the water, followed by purification. It is important to note that this compound is sensitive to higher temperatures and may decompose upon evaporation to dryness.[3]

Method 2: Wet Ball Milling Synthesis

This mechanochemical method offers a simple and efficient route to high-purity this compound.

Materials:

-

Commercial sodium sulfide powder (Na₂S)

-

Carbon disulfide (CS₂)

-

1,2-dimethoxyethane (B42094) (DME) (as a slurry medium)

-

Zirconia grinding media and milling container

Procedure:

-

Initially, refine the commercial sodium sulfide powder using a zirconia (YSZ) grinding media in a zirconia milling container at 400 rpm. The total milling duration should be 24 hours with intervals of 30 minutes of milling followed by 30 minutes of rest.[5]

-

In a PTFE bottle, combine the refined sodium sulfide powder and carbon disulfide in a 1:3 molar ratio.[5]

-

Add 15 mL of 1,2-dimethoxyethane (DME) as a slurry medium.[5]

-

Use zirconia ceramic balls as the grinding media.

-

Conduct the wet ball milling process. The mechanical energy will facilitate a homogenous reaction between the solid Na₂S and liquid CS₂.

-

After the milling is complete, dry the resulting slurry to remove the DME and any excess CS₂. The final product is an orange-red colored powder of this compound.[5]

Visualizations

Molecular Structure of the Trithiocarbonate Anion

Caption: A diagram illustrating the trigonal planar structure of the trithiocarbonate anion (CS₃²⁻).

Experimental Workflow for Synthesis

Caption: A flowchart outlining two primary methods for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, supported by quantitative data and experimental protocols. The trigonal planar geometry and resonant C-S bonds of the trithiocarbonate anion are key to its chemical properties and reactivity. The spectroscopic data presented serve as a valuable reference for the characterization of this important compound. The detailed synthesis protocols offer practical guidance for researchers and scientists working with this compound in various applications. Further research into the crystallographic details of anhydrous this compound and a more comprehensive analysis of its Raman spectrum would provide an even deeper understanding of this versatile molecule.

References

- 1. Synthetic method and application for sodium carboxymethyl this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. US2893835A - Process for preparing thiocarbonates - Google Patents [patents.google.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. osti.gov [osti.gov]

Dissociation and Hydrolysis of Sodium Trithiocarbonate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical behavior of sodium trithiocarbonate (B1256668) (Na₂CS₃) in aqueous environments. Focusing on its dissociation and subsequent hydrolysis, this document synthesizes available data to offer a comprehensive understanding of its stability, reaction pathways, and the key factors influencing its transformation.

Dissociation in Aqueous Solution

Sodium trithiocarbonate is an inorganic salt that, upon dissolution in water, undergoes complete electrolytic dissociation. The ionic bonds are broken, yielding two sodium cations (Na⁺) and one trithiocarbonate dianion (CS₃²⁻) per formula unit.[1] This initial dissociation is a rapid process and establishes the presence of the key reactive species, the trithiocarbonate anion, in the solution.

The overall dissociation reaction is as follows:

Na₂CS₃ (s) → 2Na⁺ (aq) + CS₃²⁻ (aq)

The trithiocarbonate anion possesses a trigonal planar geometry, analogous to the carbonate ion, with a central carbon atom bonded to three sulfur atoms.[1]

Hydrolysis of the Trithiocarbonate Anion

The trithiocarbonate anion (CS₃²⁻) is the conjugate base of the weak and unstable trithiocarbonic acid (H₂CS₃).[1][2] Consequently, in aqueous solution, the CS₃²⁻ anion undergoes hydrolysis by accepting protons from water molecules, leading to an increase in the solution's pH. The stability of the trithiocarbonate group in water is significantly influenced by pH and temperature, with hydrolysis and subsequent degradation being more pronounced in strongly basic conditions.[3]

The hydrolysis proceeds in a stepwise manner:

-

First Protonation: The trithiocarbonate dianion accepts one proton from water to form the hydrogentrithiocarbonate anion (HCS₃⁻). CS₃²⁻ (aq) + H₂O (l) ⇌ HCS₃⁻ (aq) + OH⁻ (aq)

-

Second Protonation: The hydrogentrithiocarbonate anion accepts a second proton to form the unstable trithiocarbonic acid (H₂CS₃). The pKa for this step is approximately 7.[2] HCS₃⁻ (aq) + H₂O (l) ⇌ H₂CS₃ (aq) + OH⁻ (aq)

-

Decomposition: Trithiocarbonic acid is highly unstable and rapidly decomposes into carbon disulfide (CS₂) and hydrogen sulfide (B99878) (H₂S).[2] H₂CS₃ (aq) → CS₂ (l) + H₂S (g)

The overall hydrolysis and decomposition reaction can be summarized as:

Na₂CS₃ (aq) + 2H₂O (l) → 2NaOH (aq) + H₂CS₃ (aq) → 2NaOH (aq) + CS₂ (l) + H₂S (g)

Quantitative Data: Stability of Trithiocarbonate Compounds

While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the available literature, studies on organic trithiocarbonate-based chain transfer agents (CTAs) used in polymer chemistry provide valuable insights into the stability of the trithiocarbonate moiety under various conditions. The following table summarizes the degradation behavior of two such compounds at 60 °C.

| Compound | Structure | pH for Onset of Hydrolysis (at 60°C) | Observation Method | Reference |

| Rtt-17 | 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid | > 11 | ¹H NMR & UV-Vis Spectroscopy | [3] |

| Rtt-05 | 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid | > 12 | ¹H NMR & UV-Vis Spectroscopy | [3] |

Table 1: Summary of Hydrolytic Stability for Representative Organic Trithiocarbonate Compounds.

This data indicates that the trithiocarbonate group is generally susceptible to hydrolysis under basic conditions (pH > 11) and elevated temperatures.[3] The increased stability of Rtt-05 is attributed to its hydrophobic dodecyl group, which can form micelles in water, sterically shielding the trithiocarbonate group from hydroxide (B78521) ion attack.[3]

Experimental Protocols for Monitoring Hydrolysis

The stability and hydrolysis kinetics of trithiocarbonate compounds in aqueous solutions can be effectively monitored using spectroscopic techniques.

Protocol 1: ¹H NMR Spectroscopy

This method tracks the degradation of the compound by monitoring the change in concentration of the parent molecule over time.

-

Sample Preparation: Dissolve a known concentration of the trithiocarbonate compound (e.g., 10 g/L) in deuterium (B1214612) oxide (D₂O).[3]

-

pH Adjustment: Adjust the pH of the solutions to desired values (e.g., ranging from pH 9 to 13) using a suitable base, such as sodium deuteroxide (NaOD), to avoid interference with the proton NMR signals.[3]

-

Incubation: Transfer the solutions to NMR tubes, degas if necessary, and incubate at a constant temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).[3]

-

Data Acquisition: After incubation, cool the samples to room temperature and acquire ¹H NMR spectra.

-

Analysis: Identify a characteristic proton signal close to the trithiocarbonate group that is not overlapping with other signals. Monitor the decrease in the integral intensity of this peak relative to an internal standard over time and across different pH values. A significant decrease indicates hydrolysis of the trithiocarbonate moiety.[3]

Protocol 2: UV-Vis Absorption Spectroscopy

This method leverages the strong ultraviolet absorbance of the C=S bond within the trithiocarbonate group to monitor its degradation.

-

Sample Preparation: Prepare a series of aqueous solutions of the trithiocarbonate compound at a low concentration (e.g., 0.025 g/L) in buffers of varying pH values.[3]

-

Incubation: Heat the prepared solutions in sealed vials at a constant temperature (e.g., 60 °C) for a set duration (e.g., 24 hours).[3]

-

Data Acquisition: After the incubation period, cool the solutions to room temperature (e.g., 25 °C). Measure the UV-Vis absorption spectrum of each solution, typically scanning a range that includes the characteristic absorbance maximum of the trithiocarbonate group (approx. 309 nm).[3]

-

Analysis: Plot the absorbance at the characteristic wavelength (e.g., 309 nm) as a function of pH. A sharp decrease in absorbance at a specific pH indicates the onset of significant hydrolysis and decomposition of the trithiocarbonate group.[3]

Conclusion

In aqueous solutions, this compound readily dissociates into sodium cations and the reactive trithiocarbonate anion. This anion is susceptible to hydrolysis, a process that is significantly accelerated by increased pH and temperature. The hydrolysis pathway involves stepwise protonation to form the unstable trithiocarbonic acid, which subsequently decomposes into carbon disulfide and hydrogen sulfide. Quantitative stability data from related organic compounds confirm that the trithiocarbonate functional group begins to degrade at pH values above 11 at elevated temperatures. The experimental protocols outlined provide robust methods for researchers to quantify the stability and degradation kinetics of this compound and its derivatives in various aqueous environments. This understanding is critical for applications in drug development, chemical synthesis, and materials science where the integrity of the trithiocarbonate moiety is paramount.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Sodium Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of sodium trithiocarbonate (B1256668) (Na₂CS₃). Due to the limited availability of direct research on the thermal analysis of sodium trithiocarbonate, this guide incorporates data from analogous inorganic trithiocarbonates and established principles of thermal decomposition of inorganic salts. It also outlines detailed experimental protocols for the comprehensive thermal characterization of this compound.

Thermal Stability of this compound

This compound is an inorganic salt with the chemical formula Na₂CS₃. While it finds application in various fields, including as a reagent in organic synthesis and in the treatment of heavy metals, its thermal properties are not extensively documented in peer-reviewed literature. An understanding of its thermal stability is crucial for its safe handling, storage, and application in processes involving elevated temperatures.

Thermogravimetric and Spectroscopic Data

To infer the thermal behavior of this compound, data from analogous compounds can be examined. A study on the synthesis and characterization of inorganic trithiocarbonates provides thermal analysis data for barium trithiocarbonate (BaCS₃).[1] Differential Thermal Analysis (DTA) of BaCS₃ showed a strong endothermic signal at 416.5 °C, which is indicative of either melting or decomposition. Analysis of the residual solid after heating confirmed the product to be barium sulfide (B99878) (BaS).[1] This suggests a decomposition pathway where the trithiocarbonate anion breaks down to a sulfide and carbon disulfide.

Table 1: Thermal Decomposition Data for Barium Trithiocarbonate

| Compound | Decomposition Temperature (°C) | Solid Residue |

| Barium Trithiocarbonate (BaCS₃) | 416.5 (Endothermic peak) | Barium Sulfide (BaS) |

Data sourced from a doctoral thesis on the characterization of inorganic trithiocarbonates.[1]

The general trend for the thermal stability of salts of s-block metals with oxoanions (e.g., carbonates, nitrates) is that stability increases down the group.[2][3] This is attributed to the decrease in the polarizing power of the cation as its ionic radius increases. A smaller, more polarizing cation distorts the electron cloud of the anion more effectively, weakening its internal bonds and lowering the decomposition temperature. Following this trend, this compound would be expected to be less thermally stable than its heavier alkali metal counterparts but more stable than lithium trithiocarbonate.

Proposed Degradation Pathways of this compound

Based on the decomposition of barium trithiocarbonate to barium sulfide, a plausible thermal degradation pathway for this compound can be proposed. The decomposition is likely to proceed via the elimination of carbon disulfide, leaving behind sodium sulfide as the solid residue.

Proposed Reaction:

Na₂CS₃(s) → Na₂S(s) + CS₂(g)

In this proposed pathway, the volatile product is gaseous carbon disulfide, which would account for the mass loss observed in a thermogravimetric analysis. The remaining solid would be sodium sulfide.

Caption: Proposed thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and degradation pathways of this compound, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss of this compound.

Methodology:

-

A small amount of finely ground this compound (5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed on a microbalance within a furnace.

-

The sample is heated from ambient temperature to approximately 600 °C at a controlled heating rate (e.g., 10 °C/min).

-

The analysis is conducted under an inert atmosphere (e.g., nitrogen or argon) with a constant purge gas flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and peak decomposition temperatures and the percentage of mass loss.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To identify the thermal events (e.g., phase transitions, melting, decomposition) and their associated heat flow.

Methodology:

-

A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in an aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated in the DSC/DTA furnace at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Endothermic or exothermic peaks in the resulting thermogram indicate thermal events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

The TGA experiment is performed as described in section 3.1.

-

The gases evolved from the sample are transferred to the MS or FTIR analyzer via a heated transfer line.

-

Mass spectra or infrared spectra of the evolved gases are collected continuously as a function of temperature.

-

The obtained spectra are used to identify the chemical composition of the evolved gases at each stage of decomposition. For the proposed pathway, the detection of carbon disulfide (CS₂) would be expected.

Analysis of Solid Residue

Objective: To identify the crystalline structure of the solid residue after thermal decomposition.

Methodology:

-

A sample of this compound is heated in a furnace to a temperature just beyond the final decomposition step observed in the TGA.

-

The furnace is cooled to room temperature under an inert atmosphere.

-

The solid residue is collected and analyzed using powder X-ray diffraction (XRD).

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present. For the proposed pathway, the diffraction pattern of sodium sulfide (Na₂S) would be expected.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While direct and comprehensive data on the thermal stability and degradation of pure this compound is scarce, analysis of analogous compounds and fundamental chemical principles allows for the formulation of a plausible degradation pathway. It is proposed that this compound decomposes upon heating to yield solid sodium sulfide and gaseous carbon disulfide. The decomposition temperature for the dihydrate is suggested to be around 325 °C from spectroscopic data. For a definitive understanding, further experimental investigation using the detailed protocols outlined in this guide is essential. Such studies will provide the necessary quantitative data to ensure the safe and effective use of this compound in research and industrial applications.

References

- 1. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 2. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]

- 3. A Level 7. s-block alkali metals alkaline earth metals, thermal stability of compounds, thermal decomposition carbonates, hydrgencarbonates, hydroxides, nitrates, sulfates/sulphates solubilty trends, uses of alkali metals GCE AS A2 KS5 chemistry revision notes [docbrown.info]

Generation and Nucleophilic Character of the Trithiocarbonate Anion

An In-depth Technical Guide to Reaction Mechanisms Involving the Trithiocarbonate (B1256668) Anion

For Researchers, Scientists, and Drug Development Professionals

The trithiocarbonate anion (CS₃²⁻) and its organic derivatives (R-S-C(S)-S-R') are a versatile class of sulfur-containing compounds. Their unique reactivity has led to significant applications across polymer chemistry, organic synthesis, and medicinal chemistry. This guide provides a detailed exploration of the core reaction mechanisms involving the trithiocarbonate moiety, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The trithiocarbonate anion is typically not used as an isolated salt but is generated in situ from carbon disulfide (CS₂) and a base.[1][2] This method is convenient and employs readily available reagents. The choice of base and solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) being common.[1][3] The reaction of CS₂ with bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) efficiently produces the dianion.[1][4]

The resulting trithiocarbonate anion is a potent sulfur-based nucleophile.[4][5][6] This nucleophilicity is the basis for its most common application in organic synthesis: the preparation of organic trithiocarbonates through reaction with alkylating agents.

Caption: In situ generation and subsequent nucleophilic substitution of the trithiocarbonate anion.

Role in Organic Synthesis: A Versatile Sulfur Source

Beyond simple substitution, the trithiocarbonate anion serves as a synthetic equivalent of the sulfide (B99878) dianion (S²⁻), enabling metal-free cyclization reactions to form sulfur-containing heterocycles.[1][7][8] This approach is particularly valuable for the synthesis of thiophenes and benzo[b]thiophenes, which are important structural motifs in pharmaceuticals and materials science.[9]

The mechanism involves the nucleophilic attack of the trithiocarbonate anion on suitable substrates, such as 1,3-butadiynes or 2-haloalkynyl arenes, followed by an intramolecular cyclization and elimination sequence to yield the desired heterocyclic product.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiocarbonate - Wikipedia [en.wikipedia.org]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Characterization of the nucleophilic reactivities of thiocarboxylate, dithiocarbonate and dithiocarbamate anions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[ b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Analysis of Sodium Trithiocarbonate Using FTIR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of sodium trithiocarbonate (B1256668) (Na₂CS₃) using Fourier-Transform Infrared (FTIR) spectroscopy. It details the theoretical basis for its characteristic spectral features, offers practical experimental protocols for its synthesis and analysis, and presents the expected spectroscopic data in a clear, structured format. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in various fields, including materials science and organic synthesis.

Introduction to Sodium Trithiocarbonate and its Spectroscopic Properties

This compound is an inorganic compound with the chemical formula Na₂CS₃. The core of its structure is the trithiocarbonate dianion (CS₃²⁻), which is analogous to the carbonate ion but with sulfur atoms replacing the oxygen atoms. This structural feature gives rise to unique vibrational modes that can be readily identified using FTIR spectroscopy. The CS₃²⁻ ion belongs to the D₃h point group, a high-symmetry structure that dictates the nature of its vibrational modes and their activity in infrared and Raman spectroscopy.

The most prominent feature in the FTIR spectrum of this compound is a strong and broad absorption band typically observed in the range of 820–930 cm⁻¹. This band is attributed to the degenerate asymmetric stretching mode of the C–S bonds within the planar CS₃²⁻ anion. The position and breadth of this peak are characteristic of the carbon-sulfur resonance bond stretching and serve as a key identifier for the trithiocarbonate moiety.

Data Presentation: Vibrational Modes of the Trithiocarbonate Ion

The vibrational modes of the trithiocarbonate (CS₃²⁻) ion can be predicted based on its D₃h symmetry. For a planar molecule with N atoms, there are 3N-6 fundamental vibrational modes. For the four-atom CS₃²⁻ ion, this results in 6 vibrational modes. These modes are classified according to the irreducible representations of the D₃h point group.

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) (Approximate) | IR Activity | Raman Activity | Description |

| Symmetric C–S Stretch (ν₁) | A₁' | ~500 - 550 | Inactive | Active | In-phase stretching of all three C–S bonds. |

| Asymmetric C–S Stretch (ν₃) | E' | ~820 - 930 | Active | Active | Degenerate out-of-phase stretching of C–S bonds. |

| Out-of-Plane Bend (ν₂) | A₂'' | ~500 - 550 | Active | Inactive | "Umbrella" motion of the carbon atom out of the S₃ plane. |

| In-Plane Scissoring Bend (ν₄) | E' | ~300 - 350 | Active | Active | Degenerate in-plane bending of S–C–S angles. |

Note: The exact wavenumbers can vary depending on the cation, crystal lattice, and sample preparation method.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent analysis by FTIR spectroscopy.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the reaction of sodium sulfide (B99878) (Na₂S) with carbon disulfide (CS₂).

Materials:

-

Sodium sulfide (Na₂S), anhydrous

-

Carbon disulfide (CS₂), analytical grade

-

Anhydrous ethanol (B145695) or 1,2-dimethoxyethane (B42094) (DME) as a solvent

Procedure:

-

In a fume hood, dissolve a known molar amount of anhydrous sodium sulfide in a minimal amount of anhydrous ethanol or DME in a round-bottom flask equipped with a magnetic stirrer.

-

While stirring vigorously, slowly add a stoichiometric excess (e.g., 1.1 to 1.5 molar equivalents) of carbon disulfide to the sodium sulfide solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The solution will typically turn a deep reddish-orange color.

-

The resulting this compound can be precipitated by the addition of a non-polar solvent like diethyl ether or hexane.

-

Collect the precipitated yellow-orange solid by vacuum filtration.

-

Wash the solid with small portions of the non-polar solvent to remove any unreacted carbon disulfide.

-

Dry the product under vacuum to obtain pure this compound.

FTIR Spectroscopic Analysis

The FTIR spectrum of the synthesized this compound can be acquired using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Instrumentation and Parameters:

-

FTIR Spectrometer: A standard benchtop FTIR spectrometer equipped with a DTGS or MCT detector.

-

ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Sample Preparation and Analysis:

-

Ensure the ATR crystal surface is clean. This can be done by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the finely ground this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the FTIR spectrum.

-

After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.

Visualizations

The following diagrams illustrate key aspects of the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Key stretching vibrational modes of the trithiocarbonate ion.

Conclusion

The FTIR spectroscopic analysis of this compound is a straightforward and reliable method for its identification and characterization. The prominent and characteristic absorption band of the asymmetric C–S stretch provides a clear spectral fingerprint. The experimental protocols outlined in this guide offer a robust framework for the synthesis and analysis of this compound, ensuring high-quality and reproducible results. The provided data on the vibrational modes of the trithiocarbonate ion serves as a valuable reference for spectral interpretation. This technical guide is intended to empower researchers and professionals in their work with this compound, facilitating its effective application in their respective fields.

Characterization of Sodium Trithiocarbonate by 13C NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of sodium trithiocarbonate (B1256668) (Na₂CS₃) using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique offers direct insight into the chemical environment of the carbon atom within the trithiocarbonate anion, providing valuable information for quality control, reaction monitoring, and structural elucidation in various research and development applications, including its use as a reagent in the synthesis of sulfur-containing organic molecules.

Quantitative 13C NMR Data

The 13C NMR spectrum of sodium trithiocarbonate is characterized by a single resonance corresponding to the central carbon atom of the [CS₃]²⁻ anion. The chemical shift of this carbon is highly deshielded due to the presence of the three surrounding sulfur atoms.

| Parameter | Value (ppm) | Solvent | Reference |

| ¹³C Chemical Shift (δ) | ~224 | Not specified | [1][2] |

| ¹³C Chemical Shift (δ) | ~207 | D₆-Acetone | [3][4] |

Note: The variation in the reported chemical shifts may be attributed to differences in experimental conditions such as solvent, concentration, temperature, and referencing standards.

Experimental Protocol

This section outlines a detailed methodology for the preparation and 13C NMR analysis of a this compound sample.

Materials and Equipment

-

This compound (Na₂CS₃)

-

Deuterated Acetone (D₆-Acetone, 99.9 atom % D)

-

5 mm NMR tubes

-

Volumetric flask and pipettes

-

Balance

-

NMR Spectrometer (e.g., Bruker Avance III 500 MHz or equivalent) equipped with a broadband probe.

Synthesis of this compound

This compound can be synthesized by the reaction of carbon disulfide (CS₂) with sodium sulfide (B99878) (Na₂S).[3] A common method involves the wet ball milling of sodium sulfide and an excess of carbon disulfide in a slurry medium like 1,2-dimethoxyethane (B42094) (DME) to facilitate a homogenous reaction.[3] For NMR analysis, it is crucial to ensure the final product is free of unreacted starting materials and byproducts. Purification can be achieved by washing the product with a suitable solvent in which this compound is insoluble, followed by drying under vacuum.

Sample Preparation for 13C NMR

-

Cleaning of NMR Tube: Thoroughly clean a 5 mm NMR tube with a suitable solvent (e.g., acetone), followed by drying in an oven to remove any residual moisture or contaminants.

-

Sample Weighing: Accurately weigh approximately 50-100 mg of purified this compound.

-

Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of D₆-Acetone in a clean, dry vial.[3] Ensure complete dissolution by gentle vortexing or swirling.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into the clean NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

13C NMR Data Acquisition

The following parameters are provided as a general guideline for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

-

Spectrometer: Bruker Avance III 500 MHz NMR spectrometer

-

Probe: 5 mm Broadband Observe (BBO) probe

-

Solvent: D₆-Acetone[3]

-

Temperature: 298 K (25 °C)

-

Pulse Program: zgpg30 (power-gated decoupling with a 30° pulse)

-

Acquisition Time (AQ): ~1.0 - 2.0 s

-

Relaxation Delay (D1): 2.0 - 5.0 s (A longer delay is recommended for quaternary carbons to ensure full relaxation)

-

Number of Scans (NS): 1024 - 4096 (or more, as needed to achieve an adequate signal-to-noise ratio)

-

Spectral Width (SW): 0 - 250 ppm

-

Transmitter Frequency Offset (O1p): Centered on the expected chemical shift of the trithiocarbonate carbon (~215 ppm)

-

Decoupling: Proton broadband decoupling during acquisition

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum using the residual solvent peak of D₆-Acetone (CD₃)₂CO at δ = 206.26 ppm (for the carbonyl carbon) or δ = 29.84 ppm (for the methyl carbons).

-

Peak Picking: Identify and label the chemical shift of the this compound peak.

Experimental Workflow

The following diagram illustrates the logical flow of the characterization process.

Caption: Experimental workflow for the characterization of this compound by 13C NMR.

References

A Technical Guide to the Historical Development and Discovery of Trithiocarbonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical evolution and discovery of trithiocarbonates. From their initial synthesis in the early 19th century to their pivotal role in modern polymer chemistry, this document outlines the key milestones, experimental methodologies, and expanding applications of this important class of sulfur-containing compounds.

Early Discovery and Foundational Synthesis

The journey of trithiocarbonates began in the 1820s, with pioneering work by the Danish chemist William Christopher Zeise. In 1824, Zeise first reported the formation of trithiocarbonic acid (H₂CS₃).[] This discovery was further elaborated upon by the renowned Swedish chemist Jöns Jacob Berzelius in 1826.[] Their foundational work established the basic synthesis of trithiocarbonate (B1256668) salts through the reaction of carbon disulfide (CS₂) with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH).[]

The initial synthesis of trithiocarbonic acid was achieved by treating the resulting trithiocarbonate salt with an acid, which liberates the unstable trithiocarbonic acid as a red oil.[] These early preparations were qualitative in nature, and the instability of the free acid posed significant challenges for characterization.

Historical Experimental Protocol: Synthesis of Potassium Trithiocarbonate (Conceptual Reconstruction)

Based on the descriptions from the early 19th century, a conceptual reconstruction of the synthesis of potassium trithiocarbonate is as follows. It is important to note that the equipment and purity of reagents in the 1820s were rudimentary compared to modern standards.

Objective: To prepare potassium trithiocarbonate (K₂CS₃) from potassium hydrosulfide and carbon disulfide.

Materials:

-

Potassium hydrosulfide (KSH), likely prepared in situ by saturating a solution of potassium hydroxide (B78521) with hydrogen sulfide.

-

Carbon disulfide (CS₂).

-

A suitable solvent, likely an aqueous or alcoholic solution.

Procedure:

-

A solution of potassium hydrosulfide is prepared.

-

To this solution, carbon disulfide is added. The reaction mixture is likely stirred or agitated.

-

The reaction proceeds, leading to the formation of potassium trithiocarbonate, which may precipitate or remain in solution depending on the solvent and concentration.

-

The resulting potassium trithiocarbonate could then be isolated, likely through precipitation and filtration.

This early work laid the groundwork for future investigations into the chemistry and applications of trithiocarbonates.

Evolution of Synthetic Methodologies

The synthesis of trithiocarbonates has evolved significantly since the 19th century, with the development of more efficient, higher-yielding, and safer methods. These can be broadly categorized into classical and modern techniques.

Classical Synthetic Routes

Classical methods for synthesizing symmetrical trithiocarbonates often involved the use of hazardous reagents and produced modest yields. These routes include:

-

The reaction of thiols with thiophosgene.

-

The reaction of thiols with chlorodithioformates.

-

The reaction of the trithiocarbonate anion (CS₃²⁻) with alkyl or aryl halides.

A common classical approach for generating the trithiocarbonate anion was the in situ, one-pot reaction of carbon disulfide under basic conditions.[2]

Modern Synthetic Protocols

Modern synthetic methods offer improved yields, milder reaction conditions, and greater functional group tolerance. A widely used contemporary method involves a one-pot reaction of thiols, carbon disulfide, and alkyl halides in the presence of a base, often in an aqueous medium.

This protocol is adapted from a general and efficient method for the synthesis of a variety of trithiocarbonates.

Objective: To synthesize symmetrical and unsymmetrical trithiocarbonates from thiols, carbon disulfide, and alkyl halides.

Materials:

-

Thiol (e.g., thiophenol)

-

Triethylamine (B128534) (Et₃N)

-

Carbon disulfide (CS₂)

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Water (as solvent)

Procedure:

-

To a vigorously stirred mixture of the thiol and triethylamine at 25°C, add carbon disulfide and water.

-

The colorless mixture will immediately turn a blood-red color, indicating the formation of the trithiocarbonate anion.

-

After stirring for approximately 30 minutes, add the alkyl halide to the red solution.

-

Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be extracted using a suitable organic solvent and purified by column chromatography.

Quantitative Data on Trithiocarbonate Synthesis

The yields of trithiocarbonate synthesis have improved dramatically with the refinement of synthetic methodologies. The following tables summarize representative yields for various synthetic approaches.

| Method | Reactants | Product | Yield (%) | Reference |

| Classical | Thiophenol, CS₂, Benzyl Bromide, Et₃N in water | S-Benzyl S'-phenyl trithiocarbonate | 83 | [2] |

| Modern One-Pot | Various thiols and alkyl halides | Various trithiocarbonates | 43-97 | [2] |

| Phase Transfer Catalysis | Sodium sulfide, CS₂, Alkyl halide | Symmetrical dialkyl trithiocarbonates | High | [3] |

| Mild Conditions | Alkyl halides, CS₂, K₂CO₃ in DMF | Symmetrical trithiocarbonates | Good to Excellent | [3] |

Table 1: Comparison of Yields for Different Trithiocarbonate Synthetic Methods.

Spectroscopic Data

The characterization of trithiocarbonates relies on various spectroscopic techniques. The following table provides typical spectroscopic data for this class of compounds.

| Spectroscopic Technique | Characteristic Feature | Typical Values | Reference |

| ¹³C NMR | Thiocarbonyl carbon (C=S) | δ ≈ 224 ppm | [4] |

| UV-Vis Spectroscopy | n → π* transition of the C=S bond | λmax ≈ 460 nm | [5][6] |

| ¹H NMR | Protons adjacent to sulfur atoms | Varies depending on the R groups | [7] |

| FT-IR | C=S stretching vibration | ~1050-1250 cm⁻¹ | [8] |

Table 2: Typical Spectroscopic Data for Trithiocarbonates.

Applications of Trithiocarbonates

While trithiocarbonates are most renowned for their role in RAFT polymerization, they have found applications in other fields throughout their history.

Pre-RAFT Applications

Before the advent of RAFT polymerization, trithiocarbonates were utilized in several industrial processes:

-

Ore Flotation: Trithiocarbonates have been employed as flotation agents in the mining industry to separate valuable minerals from ores.[9][10] They can act as suppressants for undesired minerals like pyrite (B73398) and copper in molybdenum flotation.[9] Sodium trithiocarbonate has also been investigated as a green sulfidizing agent for the recovery of azurite.[11]

-

Agriculture: Certain trithiocarbonate derivatives have been explored for their potential use as pesticides and soil fumigants.[12]

-

Organic Synthesis: Trithiocarbonates have served as versatile intermediates in organic synthesis, for example, in the preparation of thiols and disulfides.[13]

Modern Application: RAFT Polymerization

The discovery of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization in 1998 revolutionized the field of polymer chemistry, and trithiocarbonates emerged as highly effective chain transfer agents (CTAs) for this process.[14] RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[15] Trithiocarbonates are particularly suitable for controlling the polymerization of "more activated monomers" such as styrenes, acrylates, and acrylamides.[15]

The mechanism of RAFT polymerization is a multi-step process involving initiation, chain transfer, and propagation.

References

- 2. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 3. US4561984A - Trithiocarbonate flotation reagents - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. proprep.com [proprep.com]

- 7. Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01307C [pubs.rsc.org]

- 8. Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CA1169166A - Flotation agent and process - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DE68918220T2 - Stabilized thiocarbonate solutions and their use to control soil pests. - Google Patents [patents.google.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

The Redox Chemistry of the Trithiocarbonate Anion: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The trithiocarbonate (B1256668) anion (CS₃²⁻) and its organic derivatives are a versatile class of sulfur-containing compounds with a rich and complex redox chemistry. Their significance spans from being key intermediates in organic synthesis to indispensable control agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a cornerstone of modern polymer chemistry. More recently, their potential biological activities have garnered interest within the drug development community. This technical guide provides a comprehensive overview of the synthesis, electrochemical properties, and redox reactions of the trithiocarbonate anion. Detailed experimental protocols for key transformations, quantitative data summarized in structured tables, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in chemistry, materials science, and medicinal chemistry.

Introduction

The trithiocarbonate functional group, characterized by a central carbon atom double-bonded to one sulfur and single-bonded to two other sulfur atoms, exhibits a fascinating array of redox behaviors. The delocalized electronic structure of the trithiocarbonate anion imparts it with unique nucleophilic and redox-active properties. This guide will delve into the fundamental aspects of its redox chemistry, including its synthesis from carbon disulfide, its electrochemical characteristics, and its reactions with various oxidizing and reducing agents. A significant portion of this guide is dedicated to the role of trithiocarbonates in RAFT polymerization, where their ability to mediate radical processes is paramount.

Synthesis of Trithiocarbonate Salts and Esters

The synthesis of trithiocarbonates typically begins with the reaction of carbon disulfide (CS₂) with a suitable sulfur nucleophile. The resulting trithiocarbonate anion can then be used in situ or isolated as a salt.

Synthesis of Inorganic Trithiocarbonate Salts

The most common method for preparing the trithiocarbonate anion is the reaction of carbon disulfide with an alkali metal sulfide (B99878) or hydrosulfide (B80085).[1] For instance, sodium trithiocarbonate can be synthesized by reacting sodium hydrosulfide with carbon disulfide.[1]

A detailed protocol for the preparation of potassium trithiocarbonate is provided in the experimental section.

Synthesis of Organic Trithiocarbonates (Thioxanthates)

Symmetrical and unsymmetrical organic trithiocarbonates are widely used as RAFT agents. These are typically synthesized by the reaction of a thiolate with carbon disulfide, followed by alkylation.[2]

Electrochemical Properties

The electrochemical behavior of trithiocarbonates is central to their application in electrochemically mediated RAFT (e-RAFT) polymerization. Cyclic voltammetry is a key technique used to probe their redox potentials.

Reduction Potentials

The reduction of a trithiocarbonate leads to the formation of a radical anion, which can then fragment to initiate polymerization. The reduction potential is influenced by the substituents on the trithiocarbonate moiety.

| Trithiocarbonate Derivative | Reduction Potential (V vs. SHE) | Reference Electrode | Notes | Reference |

| 2-Cyano-2-propyl dodecyl trithiocarbonate | -0.794 | SHE | Midpoint potential determined by cyclic voltammetry in acetonitrile. | [3] |

| General dithioesters and trithiocarbonates | ca. -1.24 | SCE | Peak reduction potentials observed at approximately -1.0 V vs SCE. (SCE is ~ +0.24 V vs SHE) | [4] |

Table 1: Reduction Potentials of Selected Trithiocarbonates.

Oxidation Reactions

The trithiocarbonate anion can be oxidized by various oxidizing agents. The oxidation products depend on the nature of the oxidant and the reaction conditions.

Oxidation to Disulfides

In the context of RAFT polymerization, a radical-catalyzed reaction between trithiocarbonates and thiols can lead to the oxidation of the thiol to a disulfide and reduction of the RAFT agent.[5]

Oxidation to Trithiocarbonate-S-Oxides

Oxidation of trithiocarbonates with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can yield trithiocarbonate-S-oxides (sulfines).[6]

Reduction Reactions

The reduction of the trithiocarbonate group is a key step in removing the RAFT end-group from a polymer chain, often to generate a thiol for further functionalization.

Reduction with Borohydrides

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of the trithiocarbonate moiety to a thiol.

Radical-Induced Reduction

Radical initiators in the presence of a hydrogen donor can also be used to remove the trithiocarbonate group.

Experimental Protocols

Synthesis of Potassium Trithiocarbonate (K₂CS₃)

This procedure is adapted from the general principle of reacting carbon disulfide with a sulfide salt.

Materials:

-

Potassium sulfide (K₂S)

-

Carbon disulfide (CS₂)

-

Anhydrous ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium sulfide in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of carbon disulfide to the stirred solution. A color change to deep red or orange should be observed, indicating the formation of the trithiocarbonate anion.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours.

-

The product can be precipitated by the addition of diethyl ether.

-

Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield potassium trithiocarbonate.

Safety Note: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

General Protocol for the Synthesis of a Symmetrical Trithiocarbonate RAFT Agent

This protocol is based on the reaction of an alkyl halide with in situ generated trithiocarbonate anion.[2]

Materials:

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

In a flask, vigorously stir a mixture of potassium carbonate (5 mmol) and carbon disulfide (4 mmol) in DMF (5 mL) at 40 °C for 20 minutes. The mixture should turn blood-red.

-

Add the alkyl halide (3 mmol) to the mixture. The color will typically change from red to yellow.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Pour the reaction mixture into distilled water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trithiocarbonate.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Conclusion

The redox chemistry of the trithiocarbonate anion is a rich and expanding field of study. From its fundamental synthesis and electrochemical properties to its sophisticated role in controlling polymerization and its potential applications in medicinal chemistry, the trithiocarbonate moiety continues to be of significant interest to the scientific community. This guide has provided a foundational overview of its redox behavior, supported by quantitative data and detailed experimental protocols. It is hoped that this resource will facilitate further research and innovation in the diverse applications of trithiocarbonate chemistry.

References

- 1. Thiocarbonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. State-Dependent Photochemical and Photophysical Behavior of Dithiolate Ester and Trithiocarbonate Reversible Addition-Fragmentation Chain Transfer Polymerization Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Sodium Trithiocarbonate as a Chain Transfer Agent in RAFT Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction